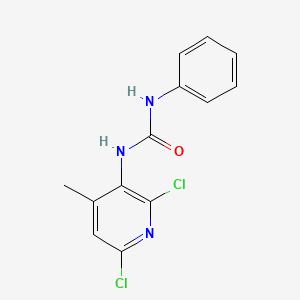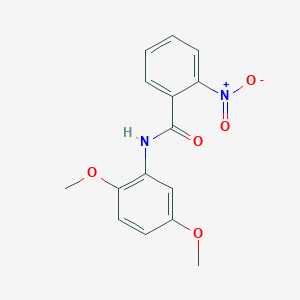
3-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves hetero-cyclization reactions, as seen in the creation of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione through the reaction of 4-chlorophenyl isothiocyanate and formic hydrazide (Yeo, Azizan, & Tiekink, 2019). This example reflects a general approach to synthesizing similar compounds, where specific reagents and conditions lead to the formation of the desired product, characterized by spectroscopic techniques and X-ray crystal structure analysis (Nanjunda-Swamy et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds related to "3-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one" has been elucidated using X-ray diffraction techniques, revealing insights into the conformation, molecular packing, and intermolecular interactions. For instance, the crystal structure determination of similar compounds has shed light on their planar nature and the orthogonal relationship between different molecular segments (Yeo, Azizan, & Tiekink, 2019).
Chemical Reactions and Properties
The reactivity and chemical properties of related compounds have been explored through various studies, including 1,3-dipolar cycloaddition reactions that lead to the formation of novel spiro derivatives (Ren, Kuang, & Li, 2018). These reactions proceed regioselectively and provide valuable information on the chemical behavior of the compounds under study.
Physical Properties Analysis
The physical properties, such as crystallinity and molecular conformation, of compounds similar to "this compound" have been detailed through crystallography studies. The determination of unit cell parameters and the exploration of molecular packing patterns offer insights into the physical characteristics of these compounds (Dong & Huo, 2009).
Chemical Properties Analysis
Research into the chemical properties of related compounds includes studies on their synthesis, reactivity, and potential applications in various domains. For instance, the synthesis and characterization of derivatives have been conducted to understand their antioxidant and antiradical activities, which could inform their potential uses in medicinal chemistry (Bekircan et al., 2008).
Aplicaciones Científicas De Investigación
Antagonistic Properties on TRPA1 Ion Channel
The compound 3-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, through its structural analogs, has shown significant biological activity, particularly in the modulation of ion channels. A study identified a related compound, 5-(2-chlorophenyl)indazole, as an antagonist of the transient receptor potential A1 (TRPA1) ion channel, which plays a critical role in sensory perception and inflammation. Optimization of the indazole ring system demonstrated improvements in vitro activity against TRPA1, highlighting potential applications in developing treatments for inflammatory pain (Lisa Rooney et al., 2014).
Structural and Synthetic Chemistry
The compound's relevance extends to structural and synthetic chemistry, where it contributes to the development of new molecular frameworks. Studies on isostructural thiazoles and formazans derived from indazole-based precursors underline the versatility of such compounds in synthesizing materials with potential antimicrobial properties. These works emphasize the structural diversity achievable with indazole derivatives and their utility in creating compounds with specific biological or chemical properties (B. Kariuki et al., 2021; P. Sah et al., 2014).
Potential Antimicrobial Applications
Further research into indazole derivatives, including compounds similar to this compound, has explored their antimicrobial potential. The synthesis of various heterocyclic compounds featuring the indazole moiety has been pursued to evaluate their biological activity, including anticancer and antimicrobial effects. Such studies underscore the compound's significance in developing new therapeutic agents (Kanubhai D. Katariya et al., 2021).
Environmental Applications
Indazole derivatives have also been investigated for environmental applications, such as the photocatalytic decomposition of toxic compounds in water. This research direction exemplifies the potential of indazole-based compounds in environmental remediation and pollution control, further broadening the scope of scientific applications for these molecules (Khoirakpam Kesho Singh et al., 2017).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1,5,6,7-tetrahydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-9-6-4-8(5-7-9)13-12-10(15-16-13)2-1-3-11(12)17/h4-7H,1-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQOPLQYUOYTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)



![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)
![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)
![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)
![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)
